

An In-depth Technical Guide on 4-amino-N-(pyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(*p*-Aminobenzamido)pyridine

Cat. No.: B1206422

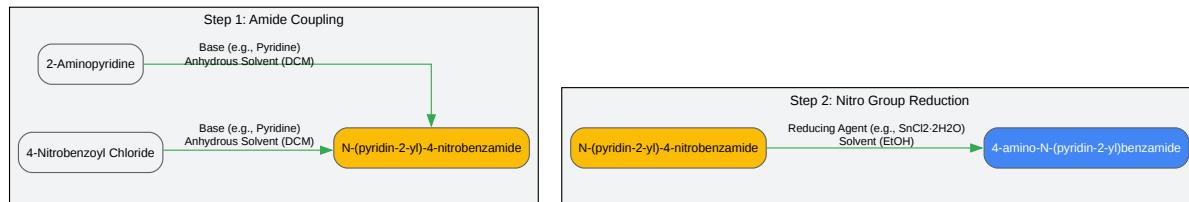
[Get Quote](#)

Disclaimer: Scientific literature and specific experimental data for 4-amino-N-(pyridin-2-yl)benzamide are limited. This guide provides a technical overview based on established chemical principles, plausible synthetic routes derived from related compounds, and potential biological activities inferred from its structural motifs.

Introduction

4-amino-N-(pyridin-2-yl)benzamide is a chemical compound featuring a benzamide core structure. This molecule is characterized by an aminobenzoyl group linked via an amide bond to a 2-aminopyridine moiety. Its structural components are of significant interest in medicinal chemistry. The aminobenzamide scaffold is a known zinc-binding group, and pyridine rings are common "capping groups" in pharmacologically active molecules, notably in the class of histone deacetylase (HDAC) inhibitors.^{[1][2][3]} This guide outlines the compound's properties, a proposed synthetic pathway, and its potential mechanism of action as an HDAC inhibitor.

Physicochemical Properties


Specific experimentally determined data for 4-amino-N-(pyridin-2-yl)benzamide are not widely reported. The following table summarizes its basic calculated properties.

Property	Value	Data Type
IUPAC Name	4-amino-N-(pyridin-2-yl)benzamide	-
Molecular Formula	C ₁₂ H ₁₁ N ₃ O	Calculated
Molecular Weight	213.24 g/mol	Calculated
Appearance	Predicted to be a solid	Inferred
Melting Point	Not reported	Experimental
Solubility	Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO and DMF.	Inferred
Hydrogen Bond Donors	2	Calculated
Hydrogen Bond Acceptors	3	Calculated

Proposed Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis for 4-amino-N-(pyridin-2-yl)benzamide is not readily available. However, a plausible and efficient two-step synthetic route can be proposed based on standard amide coupling reactions followed by nitro group reduction.^{[4][5]} The general workflow involves the acylation of 2-aminopyridine with 4-nitrobenzoyl chloride, followed by the chemical reduction of the nitro intermediate.

Diagram of Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of 4-amino-N-(pyridin-2-yl)benzamide.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of N-(pyridin-2-yl)-4-nitrobenzamide (Intermediate)

This step involves the nucleophilic acyl substitution between 4-nitrobenzoyl chloride and 2-aminopyridine.^{[6][7]}

- Materials:
 - 2-Aminopyridine (1.0 eq)
 - 4-Nitrobenzoyl chloride (1.05 eq)
 - Anhydrous pyridine or triethylamine (1.5 eq)
 - Anhydrous dichloromethane (DCM)
 - 1 M Hydrochloric acid (HCl)
 - Saturated sodium bicarbonate (NaHCO_3) solution
 - Brine

- Anhydrous magnesium sulfate ($MgSO_4$)
- Procedure:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
 - Cool the solution to 0 °C in an ice bath.
 - In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.
 - Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
 - Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated $NaHCO_3$ solution, and brine.
 - Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude product by recrystallization (e.g., from ethanol) to obtain N-(pyridin-2-yl)-4-nitrobenzamide.

Step 2: Synthesis of 4-amino-N-(pyridin-2-yl)benzamide (Final Product)

This step involves the reduction of the aromatic nitro group to a primary amine. Common reagents for this transformation include tin(II) chloride or catalytic hydrogenation.[\[8\]](#)[\[9\]](#)

- Materials:
 - N-(pyridin-2-yl)-4-nitrobenzamide (1.0 eq)
 - Tin(II) chloride dihydrate ($SnCl_2 \cdot 2H_2O$) (3-5 eq)

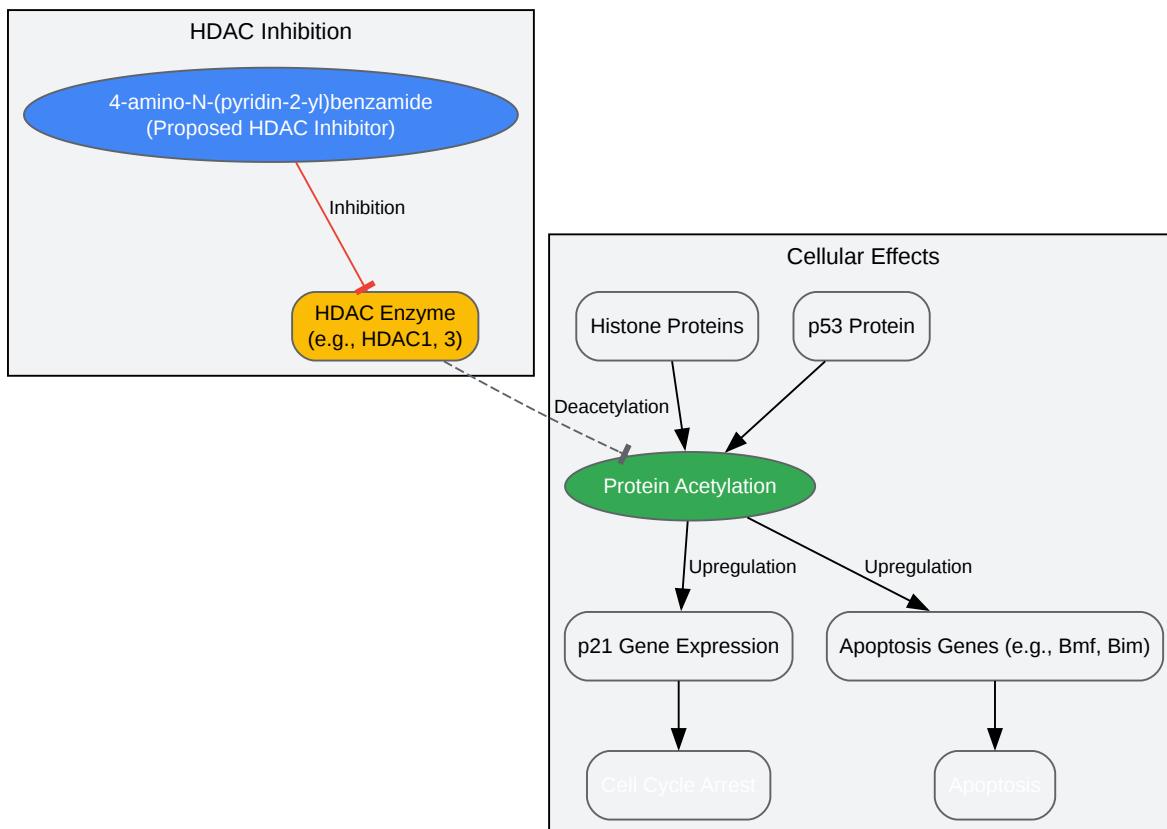
- Ethanol (EtOH) or Ethyl Acetate
- Saturated sodium bicarbonate (NaHCO₃) solution
- Celite
- Procedure:
 - Suspend N-(pyridin-2-yl)-4-nitrobenzamide (1.0 eq) in ethanol in a round-bottom flask.
 - Add SnCl₂·2H₂O (4.0 eq) portion-wise to the suspension.
 - Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[4]
 - Cool the reaction mixture to room temperature and carefully neutralize by adding saturated NaHCO₃ solution until the pH is ~7-8.
 - Filter the resulting precipitate through a pad of celite to remove tin salts, washing the pad with ethyl acetate.
 - Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
 - Purify the final product by column chromatography on silica gel or recrystallization to yield 4-amino-N-(pyridin-2-yl)benzamide.

Potential Biological Activity and Mechanism of Action

While direct biological data for 4-amino-N-(pyridin-2-yl)benzamide is scarce, its structure is highly analogous to known Class I histone deacetylase (HDAC) inhibitors.[3][10]

- Zinc-Binding Group (ZBG): The ortho-aminobenzamide moiety is a well-established pharmacophore that acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of HDAC enzymes.[1][3]

- Capping Group: The pyridine ring can function as a "capping group," which interacts with residues at the rim of the HDAC active site tunnel.[1]


Inhibition of HDACs leads to an increase in histone acetylation, which relaxes chromatin structure and alters gene expression. This can result in the reactivation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[11] [12]

Potential Signaling Pathway: HDAC Inhibition

HDAC inhibitors exert their effects by preventing the deacetylation of both histone and non-histone proteins. This leads to the accumulation of acetylated proteins, which in turn modulates multiple downstream cellular pathways.

- Histone Hyperacetylation: Increased acetylation of histone tails (e.g., on lysine residues) neutralizes their positive charge, weakening their interaction with negatively charged DNA. This leads to a more open chromatin structure (euchromatin), allowing transcription factors to access DNA and activate the expression of genes, such as the cell cycle inhibitor p21.[11] [13]
- Non-Histone Protein Regulation: HDACs also deacetylate numerous non-histone proteins, including the tumor suppressor p53. Inhibition of HDACs can lead to the hyperacetylation and stabilization of p53, enhancing its transcriptional activity and promoting apoptosis.[11] [14]

Diagram of Potential HDAC Inhibition Pathway

[Click to download full resolution via product page](#)

Caption: Potential mechanism of action via HDAC inhibition.

Quantitative Data Summary

As specific experimental studies on this compound are not widely published, a summary of quantitative biological activity (e.g., IC₅₀ values) is not available at this time. Further research is required to determine its potency and selectivity against specific HDAC isoforms and its efficacy in cellular and *in vivo* models.

Conclusion

4-amino-N-(pyridin-2-yl)benzamide is a molecule of significant interest due to its structural similarity to known HDAC inhibitors. While direct experimental data is limited, this guide provides a robust framework for its potential synthesis and biological mechanism of action based on established chemical and pharmacological principles. The proposed synthetic route is feasible and relies on common organic transformations. The hypothesized activity as an HDAC inhibitor positions this compound as a candidate for further investigation in cancer research and other fields where HDACs are a therapeutic target. Experimental validation of its synthesis, physicochemical properties, and biological activity is necessary to fully elucidate its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC
[pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 4-amino-N-(pyridin-2-yl)benzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206422#iupac-name-for-n-pyridin-2-yl-4-aminobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com